molecular formula C16H14Cl6O9 B14606009 (E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol CAS No. 59789-49-0

(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol

Cat. No.: B14606009
CAS No.: 59789-49-0
M. Wt: 563.0 g/mol
InChI Key: YIWIMYARAZQECQ-JITBQSAISA-N
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Description

2-Butenedioic acid (2E)-, polymer with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol is a complex polymer known for its unique chemical structure and properties. This compound is synthesized through the polymerization of 2-Butenedioic acid (2E)-, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione, and 1,2-propanediol. It is widely used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves the reaction of 2-Butenedioic acid (2E)- with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymerization. The process may involve steps such as esterification, condensation, and polymerization to achieve the final product .

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo controlled polymerization. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality. The polymer is then purified and processed into its final form for various applications .

Chemical Reactions Analysis

Types of Reactions

This polymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer chain .

Scientific Research Applications

2-Butenedioic acid (2E)-, polymer with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and the modifications made to the polymer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenedioic acid (2E)-, polymer with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

59789-49-0

Molecular Formula

C16H14Cl6O9

Molecular Weight

563.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol

InChI

InChI=1S/C9H2Cl6O3.C4H4O4.C3H8O2/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15;5-3(6)1-2-4(7)8;1-3(5)2-4/h1-2H;1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1+;

InChI Key

YIWIMYARAZQECQ-JITBQSAISA-N

Isomeric SMILES

CC(CO)O.C(=C/C(=O)O)\C(=O)O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CC(CO)O.C(=CC(=O)O)C(=O)O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Related CAS

59789-49-0

Origin of Product

United States

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